molecular formula C8H17NO5S2 B14214721 N-(3-Sulfopropyl)-L-methionine CAS No. 819864-27-2

N-(3-Sulfopropyl)-L-methionine

Cat. No.: B14214721
CAS No.: 819864-27-2
M. Wt: 271.4 g/mol
InChI Key: HZLYPYGOLGOPPV-ZETCQYMHSA-N
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Description

N-(3-Sulfopropyl)-L-methionine is a zwitterionic compound that contains both a sulfonate group and an amino acid moiety. This compound is known for its high water solubility and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Sulfopropyl)-L-methionine typically involves the reaction of L-methionine with 1,3-propane sultone. The reaction is carried out in an aqueous medium under neutral pH conditions to ensure high efficiency and yield . The process involves the nucleophilic attack of the amino group of L-methionine on the electrophilic carbon of 1,3-propane sultone, resulting in the formation of the sulfopropyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Sulfopropyl)-L-methionine undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfopropyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-Sulfopropyl)-L-methionine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Sulfopropyl)-L-methionine involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged residues in proteins, while the amino acid moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Sulfopropyl)-L-methionine is unique due to its zwitterionic nature, which imparts high water solubility and stability. Unlike other similar compounds, it combines the properties of a sulfonate group with an amino acid, making it versatile for various applications in chemistry, biology, and industry.

Properties

CAS No.

819864-27-2

Molecular Formula

C8H17NO5S2

Molecular Weight

271.4 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-(3-sulfopropylamino)butanoic acid

InChI

InChI=1S/C8H17NO5S2/c1-15-5-3-7(8(10)11)9-4-2-6-16(12,13)14/h7,9H,2-6H2,1H3,(H,10,11)(H,12,13,14)/t7-/m0/s1

InChI Key

HZLYPYGOLGOPPV-ZETCQYMHSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NCCCS(=O)(=O)O

Canonical SMILES

CSCCC(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

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